(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid
CAS No.:
Cat. No.: VC13755872
Molecular Formula: C14H16F3NO4
Molecular Weight: 319.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16F3NO4 |
|---|---|
| Molecular Weight | 319.28 g/mol |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]acetic acid |
| Standard InChI | InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
| Standard InChI Key | RAIYJIQGEQQZLD-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid (IUPAC name: (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]acetic acid) has the molecular formula C₁₄H₁₆F₃NO₄ and a molecular weight of 319.28 g/mol. Its structure integrates three key components:
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A Boc-protected amino group, which enhances stability during synthetic manipulations.
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A trifluoromethylphenyl moiety, imparting electron-withdrawing effects that influence regioselectivity in cross-coupling reactions.
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A carboxylic acid functional group, enabling participation in diverse chemical transformations.
The stereochemistry at the α-carbon (R-configuration) is critical for its role in asymmetric synthesis. The compound’s isomeric SMILES string, CC(C)(C)OC(=O)NC@HC(=O)O, underscores its chiral center and substituent arrangement.
Synthesis and Reaction Optimization
Synthetic Routes
The synthesis of (S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid typically involves sequential functionalization of a phenylacetic acid backbone. A plausible route includes:
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Strecker Synthesis: Reaction of 4-(trifluoromethyl)benzaldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile intermediate.
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Hydrolysis: Acidic hydrolysis of the nitrile group to yield the corresponding amino acid.
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Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amine.
Industrial-scale production may employ continuous flow reactors to optimize yield and enantiomeric excess, though specific details remain proprietary.
Ligand-Accelerated C–H Functionalization
In Pd(II)-catalyzed ortho-C–H alkylation reactions, (S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid derivatives act as substrates. Mono-protected amino acid ligands (MPAAs), such as Boc-Thr(tBu)-OH, significantly enhance reactivity by facilitating palladium insertion into the C–H bond . Key reaction parameters include:
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Base Selection: Li₂CO₃ outperforms KHCO₃ in promoting transmetallation with alkylboron reagents .
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Atmosphere: Oxygen-free conditions prevent undesired oxidation of palladium intermediates .
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Silver Additives: Ag₂CO₃ accelerates alkyl radical transfer, critical for coupling with primary alkyltrifluoroborates .
Substrate Scope and Functional Group Compatibility
Phenylacetic Acid Derivatives
(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid participates in Pd-catalyzed alkylation with diverse alkylboron reagents. Representative data from Table 3 of source demonstrates:
| Substrate | Alkylboron Reagent | Ligand | Yield (%) |
|---|---|---|---|
| Electron-poor arene | nBu-BF₃K | Boc-Thr(tBu)-OH | 72 |
| Electron-rich arene | PhCH₂-BF₃K | Boc-Leu-OH | 64 |
Electron-withdrawing groups (e.g., -CF₃) improve yields due to enhanced palladium coordination, while ortho-substituents mitigate steric hindrance .
Benzoic Acid Derivatives
For benzoic acid analogs, Ac-Val-OH emerges as the optimal ligand, achieving yields up to 68% with methyltrifluoroborate . The trifluoromethyl group’s meta-position marginally reduces reactivity compared to para-substituted analogs .
Mechanistic Insights and Radical Intermediates
Radical Transfer Pathways
The inhibition of alkylation by TEMPO and the formation of homocoupling products (e.g., 8a) suggest a radical-mediated mechanism . Ag₂CO₃ facilitates single-electron transfer from alkyltrifluoroborates, generating alkyl radicals that combine with palladium(II) intermediates . This pathway explains the incompatibility of α-branched alkylborons, as steric hindrance impedes radical recombination .
Stereochemical Integrity
Notably, reactions involving enantiopure substrates (e.g., naproxen derivatives) proceed without racemization at the α-carbon, underscoring the mildness of the conditions .
Applications in Drug Discovery
While direct biological data for (S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid is limited, its structural analogs exhibit:
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Anticancer Activity: Trifluoromethyl groups enhance metabolic stability, improving pharmacokinetic profiles.
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Enzyme Inhibition: The Boc group masks reactive amines, enabling selective targeting of proteases and transferases.
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